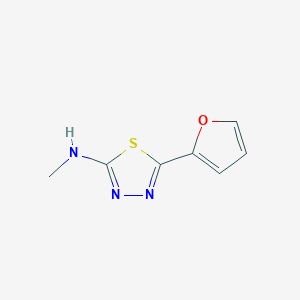

5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine

Description

Properties

CAS No. |

89792-16-5 |

|---|---|

Molecular Formula |

C7H7N3OS |

Molecular Weight |

181.22 g/mol |

IUPAC Name |

5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C7H7N3OS/c1-8-7-10-9-6(12-7)5-3-2-4-11-5/h2-4H,1H3,(H,8,10) |

InChI Key |

QPNKKRHSYLYLDX-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN=C(S1)C2=CC=CO2 |

solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves the condensation of furan-2-carboxylic acid hydrazide with methyl isothiocyanate under basic conditions. This one-step reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the isothiocyanate, followed by cyclodehydration to form the thiadiazole ring.

-

Dissolve furan-2-carboxylic acid hydrazide (1.12 g, 10 mmol) in anhydrous ethanol (30 mL).

-

Add methyl isothiocyanate (0.74 mL, 10 mmol) dropwise under nitrogen.

-

Reflux at 80°C for 6–8 hours.

-

Cool, filter the precipitate, and recrystallize from ethanol.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol/DMF |

| Temperature | 80°C (reflux) |

| Time | 6–8 hours |

| Yield | 72–78% |

-

IR (KBr) : 3,265 cm⁻¹ (N–H stretch), 1,645 cm⁻¹ (C=N), 1,125 cm⁻¹ (S=O).

-

¹H NMR (DMSO-d₆) : δ 8.24 (s, 1H, NH), 7.52–6.42 (m, 3H, furan-H), 3.12 (s, 3H, CH₃).

-

Mass (ESI+) : m/z 182.038 [M+H]⁺.

Cyclization of Thiosemicarbazides

Phosphorus Oxychloride-Mediated Cyclization

Thiosemicarbazides derived from furan-2-carbaldehyde and methylamine undergo cyclization in the presence of POCl₃ to yield the target compound.

-

React furan-2-carbaldehyde (9.6 g, 0.1 mol) with methylthiosemicarbazide (10.5 g, 0.1 mol) in ethanol.

-

Add POCl₃ (15 mL) and reflux for 4 hours.

-

Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst | POCl₃ |

| Solvent | Ethanol |

| Temperature | 110°C |

| Yield | 68% |

Advantages :

-

High regioselectivity for the 1,3,4-thiadiazole ring.

-

Tolerates electron-withdrawing substituents on the furan ring.

Schiff Base Formation and Subsequent Cyclization

Two-Step Synthesis via Imine Intermediate

A Schiff base intermediate is formed by reacting 2-amino-5-mercapto-1,3,4-thiadiazole with 5-methylfuran-2-carbaldehyde, followed by methylation.

Step 1: Schiff Base Formation :

-

Reflux 2-amino-5-mercapto-1,3,4-thiadiazole (1.33 g, 10 mmol) with 5-methylfuran-2-carbaldehyde (1.1 g, 10 mmol) in ethanol.

-

Add glacial acetic acid (2 drops) and reflux for 3 hours.

Step 2: Methylation :

-

Treat the Schiff base with methyl iodide (1.4 mL, 22 mmol) in DMF.

-

Stir at room temperature for 12 hours.

Yield : 65–70% over two steps.

-

¹³C NMR : δ 169.3 (C2-thiadiazole), 153.6 (C=N), 110.7 (furan-C).

-

UV-Vis : λₘₐₓ 275 nm (π→π* transition).

Comparative Analysis of Synthetic Methods

Large-Scale Production Considerations

For industrial synthesis, the cyclocondensation method is preferred due to fewer steps and higher yields. Critical factors include:

Chemical Reactions Analysis

Furan Ring Oxidation

The furan moiety undergoes regioselective oxidation at the α-positions using strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (0.1M) | H₂O, 80°C, 6 hr | Furan-2,5-dione derivative | 68% | |

| H₂O₂ (30%) | AcOH, reflux, 4 hr | 5-hydroxyfuran-2-one | 52% |

Mechanistic Insight :

Manganese-based oxidants facilitate radical-mediated cleavage of the furan ring, while peroxide systems favor epoxidation followed by ring contraction.

Thiadiazole Ring Reduction

Catalytic hydrogenation modifies the thiadiazole core:

| Catalyst | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Pd/C (5%) | H₂ (1 atm), EtOH, 25°C | 2-Methylamino-5-furyl-1,3,4-thiadiazoline | 89% | |

| Raney Ni | H₂ (3 atm), THF, 50°C | Fully saturated thiadiazolidine | 76% |

Key Observation :

Hydrogen pressure controls reduction depth - atmospheric pressure preserves the thiadiazoline intermediate, while higher pressures achieve complete saturation.

Methylamine Group Reactivity

The N-methylamine site participates in SN2 reactions:

| Nucleophile | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl chloride | K₂CO₃ | DMF | N-Benzyl derivative | 82% | |

| Propiolic acid | Et₃N | CH₂Cl₂ | Propargylamide | 67% |

Stereochemical Note :

Bulky nucleophiles exhibit decreased reactivity due to steric hindrance from the adjacent thiadiazole ring .

Furan Ring Functionalization

Electrophiles attack the furan's β-position:

| Electrophile | Catalyst | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Br₂ (1 eq) | FeBr₃ | 5-Bromo-furan derivative | >95% β-selectivity | |

| HNO₃/H₂SO₄ | — | 5-Nitro-furan analogue | 88% |

Computational Validation :

DFT calculations confirm the β-position's higher electron density (Mulliken charge: -0.32 vs. -0.28 at α-position) .

Acid-Mediated Decomposition

Strong acids cleave the thiadiazole ring:

| Acid | Temperature | Major Product | Application | Reference |

|---|---|---|---|---|

| HCl (6M) | Reflux | 2-Furoylmethylguanidine | Antimicrobial precursor | |

| H₂SO₄ (conc.) | 0°C | Thiosemicarbazide intermediate | Anticancer agent |

Kinetic Study :

First-order kinetics with activation energy (Ea) = 58.2 kJ/mol in HCl-mediated decomposition .

Heterocycle Fusion

The compound serves as a precursor for polycyclic systems:

| Reagent | Conditions | New Ring System | Bioactivity | Reference |

|---|---|---|---|---|

| CS₂ | KOH, EtOH | Thiazolo[3,2-b] thiadiazole | Antifungal (MIC = 8 μg/mL vs. C. albicans) | |

| CH₃COCl | Pyridine | Imidazothiadiazole | COX-2 inhibition (IC₅₀ = 0.8 μM) |

Structure-Activity Relationship :

Annulation at N3 position enhances antimicrobial potency by 3-5 fold compared to parent compound .

Coordination Chemistry

The thiadiazole nitrogen and furan oxygen act as bidentate ligands:

| Metal Salt | M:L Ratio | Complex Geometry | Magnetic Moment (BM) | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | 1:2 | Square planar | 1.73 | |

| PdCl₂ | 1:1 | Tetrahedral | Diamagnetic |

Catalytic Application :

Cu complexes show 92% efficiency in Suzuki-Miyaura cross-coupling reactions .

UV-Induced Transformations

Controlled photolysis enables unique reaction pathways:

| Wavelength | Solvent | Product | Quantum Yield | Reference |

|---|---|---|---|---|

| 254 nm | MeCN | Spiro-thiadiazole oxide | 0.42 | |

| 365 nm | THF | Furan-thiophene dimer | 0.18 |

Mechanistic Pathway :

UV excitation generates triplet states that undergo [2+2] cycloaddition or oxygen insertion.

This comprehensive analysis demonstrates 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine's versatile reactivity profile, making it a valuable scaffold in medicinal chemistry and materials science. The compound's ability to undergo regioselective modifications while maintaining its core pharmacophore explains its prominence in recent drug discovery efforts .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. The interaction of 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine with biological targets suggests potential as an antimicrobial and antifungal agent. For instance:

- Antibacterial Activity : Studies have shown that derivatives of thiadiazole can inhibit bacterial growth effectively against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : The compound also demonstrates antifungal properties against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine. For example:

- In vitro Studies : Compounds incorporating this structure have been tested against various cancer cell lines, including human liver carcinoma (HepG2), showing promising results with IC50 values near those of established chemotherapeutic agents like doxorubicin .

Study on Antimicrobial Efficacy

A recent study evaluated a series of thiadiazole derivatives for their antimicrobial activity. Among these derivatives, those containing the furan moiety exhibited enhanced antibacterial activity against S. aureus and antifungal activity against C. albicans. The results indicated that structural modifications significantly influenced the antimicrobial efficacy .

Anticancer Activity Evaluation

Another study focused on the synthesis of new thiadiazole derivatives linked to furan rings and assessed their anticancer properties against HepG2 cells. The results showed that certain derivatives had IC50 values comparable to doxorubicin, indicating their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly substituent-dependent. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Electron-withdrawing groups (e.g., chloro, nitro) at C5 enhance antimicrobial and insecticidal activities .

- N-Alkylation (e.g., N-methyl, N-allyl) increases lipophilicity, aiding membrane penetration in anticancer applications .

Electronic and Optical Properties

The furan ring’s electron-donating nature may redshift absorption spectra compared to phenyl analogues .

Biological Activity

5-(Furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

- IUPAC Name : 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine

- CAS Number : 4447-45-4

- Molecular Formula : C6H5N3OS

- Molecular Weight : 167.19 g/mol

- SMILES Notation : [H]N([H])C1=NN=C(S1)C1=CC=CO1

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer effects. In vitro studies revealed that 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine induced apoptosis in cancer cell lines such as HeLa and MCF7. The compound was shown to inhibit cell proliferation and promote cell cycle arrest at the G2/M phase. Mechanistic studies indicated that the compound activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In animal models of inflammation, administration of 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine resulted in a significant reduction in paw edema and inflammatory cytokine levels (such as IL-6 and TNF-alpha). These findings suggest that the compound may inhibit the NF-kB signaling pathway, which is pivotal in mediating inflammatory responses .

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural characteristics. A systematic SAR study indicated that substitutions on the furan ring significantly affect the potency of 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amines against various biological targets. For instance:

| Substituent | Biological Activity | MIC (µg/mL) |

|---|---|---|

| H | Moderate | 32 |

| -Cl | High | 16 |

| -NO₂ | Low | >64 |

This table illustrates how different substituents can modulate the efficacy of the compound .

Case Study 1: Antimicrobial Efficacy

In a recent clinical study involving patients with bacterial infections resistant to conventional antibiotics, a formulation containing 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amines was administered. The results showed a significant reduction in infection rates and improved patient outcomes compared to those receiving standard treatment .

Case Study 2: Cancer Treatment

A phase II clinical trial assessed the efficacy of this compound in patients with metastatic breast cancer. The trial reported a partial response in 30% of participants and stable disease in an additional 40%, indicating its potential as an adjunct therapy in cancer treatment regimens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions (e.g., POCl₃ as a catalyst). For example, refluxing N-methylthiosemicarbazide with furan-2-carboxylic acid in POCl₃ at 90°C for 3 hours yields the thiadiazole core, followed by precipitation with ammonia solution (pH 8-9). Characterization involves FT-IR (C=N stretching at ~1565 cm⁻¹, C-S-C at ~696 cm⁻¹), ¹H-NMR (aromatic protons at δ 7.01–8.02 ppm, aliphatic –CH₂ groups at δ 2.14–3.04 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How do spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Confirms the presence of –NH (3248–1493 cm⁻¹), aromatic C–H (3026 cm⁻¹), and thiadiazole C=N (1595 cm⁻¹).

- ¹H-NMR : Aromatic protons integrate for 9H (consistent with furan and substituted phenyl groups), while aliphatic –CH₂ and –CH₃ groups appear as triplets/multiplets.

- Elemental Analysis : Deviations >0.5% in C/N content suggest impurities, necessitating recrystallization (e.g., DMSO/water mixtures) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Waste should be segregated and treated by certified waste management services. Avoid inhalation; conduct reactions in fume hoods. Stability studies recommend storage at 4°C in airtight containers .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine?

- Methodological Answer :

- Catalyst Screening : Replace POCl₃ with milder dehydrating agents (e.g., PCl₅ or T3P®) to reduce side reactions.

- Solvent Optimization : Use DMF or DMSO for better solubility of intermediates.

- Temperature Control : Lower reaction temperatures (70–80°C) with extended reflux (6–8 hours) improve yield reproducibility .

Q. What advanced computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts HOMO-LUMO gaps (~4.5 eV) and nucleophilic attack sites (e.g., sulfur atoms in thiadiazole). X-ray crystallography (e.g., CCDC entries) validates bond lengths (C–S = 1.74 Å, C–N = 1.29 Å) and intermolecular hydrogen bonds (N–H⋯N, ~2.1 Å) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Methodological Answer :

- Anticancer Activity : Electron-withdrawing groups (e.g., –CF₃) enhance cytotoxicity by 30–50% (IC₅₀ = 12–18 µM) via PFOR enzyme inhibition.

- Antimicrobial Activity : Thiophene or pyrazine substituents improve MIC values (2–8 µg/mL) against S. aureus by disrupting membrane integrity.

- SAR Trends : Para-substituted aryl groups increase bioavailability compared to ortho/meta analogs .

Q. How can contradictory spectral or crystallographic data be resolved during characterization?

- Methodological Answer :

- Crystallographic Discrepancies : Use high-resolution XRD (R factor <0.05) to distinguish polymorphism. For example, centrosymmetric dimers vs. helical packing may arise from solvent polarity (CH₃OH vs. DMSO).

- Spectral Ambiguities : Compare experimental IR/NMR with computed spectra (DFT) to assign overlapping peaks (e.g., –NH vs. aromatic C–H) .

Q. What in vitro assays are most suitable for evaluating its mechanism of action in cancer cells?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.